![molecular formula C23H22O3 B12527540 Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate CAS No. 691899-07-7](/img/structure/B12527540.png)
Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a methoxyphenyl moiety, which is further linked to a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate typically involves the esterification of 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoic acid.
Reduction: 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanol.
Substitution: Various substituted derivatives of the biphenyl moiety, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with aromatic receptors, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-{4-[([1,1’-biphenyl]-4-yl)methoxy]phenyl}propanoate: Similar structure but with the biphenyl group attached at a different position.
Methyl 3-{4-[([1,1’-biphenyl]-3-yl)methoxy]phenyl}propanoate: Another positional isomer with the biphenyl group attached at the 3-position.
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)ethoxy]phenyl}propanoate: Similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the biphenyl moiety and the methoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
691899-07-7 |
|---|---|
Formule moléculaire |
C23H22O3 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
methyl 3-[4-[(2-phenylphenyl)methoxy]phenyl]propanoate |
InChI |
InChI=1S/C23H22O3/c1-25-23(24)16-13-18-11-14-21(15-12-18)26-17-20-9-5-6-10-22(20)19-7-3-2-4-8-19/h2-12,14-15H,13,16-17H2,1H3 |
Clé InChI |
WXMFXWARFGCVRP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
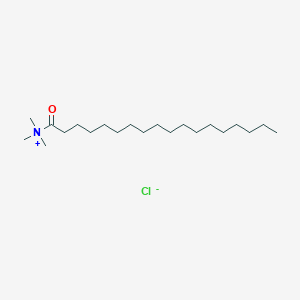
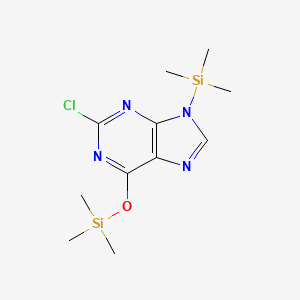
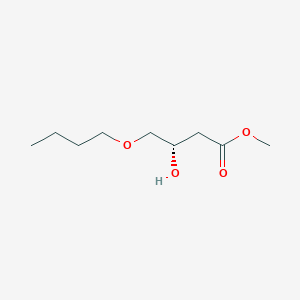
![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
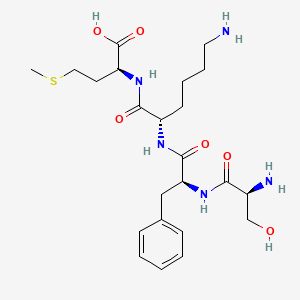

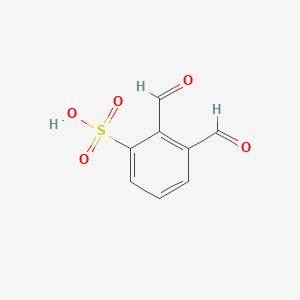
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
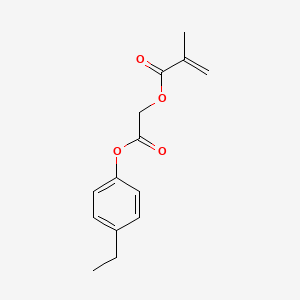
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)
